ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate
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Overview
Description
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a trideuteriomethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2,3,6-trimethylphenol, and deuterated methanol.
Formation of Intermediate: The first step involves the alkylation of ethyl acetoacetate with 2,3,6-trimethylphenol in the presence of a base such as sodium hydride.
Deuteration: The intermediate is then subjected to deuteration using deuterated methanol and a catalyst like palladium on carbon.
Final Coupling: The final step involves the coupling of the deuterated intermediate with a suitable dienophile under conditions such as reflux in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Developing more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Isotope Labeling: The trideuteriomethoxy group makes it useful in studies involving isotope labeling and tracing.
Mechanism of Action
The mechanism of action of ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate depends on its application:
In Organic Reactions: Acts as a reactant or intermediate, participating in various chemical transformations.
In Biological Systems: If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethylphenyl]penta-2,4-dienoate: Lacks the trideuteriomethoxy group, making it less useful for isotope labeling.
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-methoxyphenyl]penta-2,4-dienoate: Contains a methoxy group instead of a trideuteriomethoxy group, which may affect its reactivity and applications.
Uniqueness
The presence of the trideuteriomethoxy group in ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate makes it unique, particularly for applications involving isotope labeling and tracing. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.
Properties
Molecular Formula |
C18H24O3 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3/b9-8+,12-10+/i6D3 |
InChI Key |
BONIYDFKKJJFBB-RGABXLQJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C(=O)OCC)/C)C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Origin of Product |
United States |
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